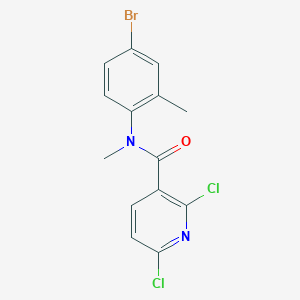
N-(4-bromo-2-methylphenyl)-2,6-dichloro-N-methylpyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-2-methylphenyl)-2,6-dichloro-N-methylpyridine-3-carboxamide, also known as BRD-7929, is a small molecule inhibitor that has garnered attention in the scientific community due to its potential use in cancer treatment. In
Mecanismo De Acción
N-(4-bromo-2-methylphenyl)-2,6-dichloro-N-methylpyridine-3-carboxamide is a selective inhibitor of the protein bromodomain-containing protein 4 (BRD4). BRD4 is a member of the bromodomain and extraterminal (BET) family of proteins, which play a role in gene expression regulation. BRD4 has been shown to be overexpressed in various cancers, and its inhibition by this compound leads to the downregulation of genes that are involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the migration and invasion of cancer cells. In addition, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-bromo-2-methylphenyl)-2,6-dichloro-N-methylpyridine-3-carboxamide in lab experiments is its selectivity for BRD4, which reduces the likelihood of off-target effects. However, its potency may vary depending on the cancer cell line being studied. Additionally, the synthesis of this compound is complex and time-consuming, which may limit its availability for research purposes.
Direcciones Futuras
There are several future directions for research involving N-(4-bromo-2-methylphenyl)-2,6-dichloro-N-methylpyridine-3-carboxamide. One area of focus is the identification of biomarkers that can predict the response to this compound treatment. Another area of research is the development of combination therapies that can enhance the anti-tumor effects of this compound. Additionally, the investigation of the pharmacokinetics and pharmacodynamics of this compound in animal models is needed to determine its safety and efficacy for clinical use.
In conclusion, this compound is a promising small molecule inhibitor that has shown anti-tumor effects in various cancer cell lines. Its selectivity for BRD4 and ability to sensitize cancer cells to chemotherapy and radiation therapy make it a potential therapeutic agent for cancer treatment. Further research is needed to fully understand its mechanism of action and potential clinical applications.
Métodos De Síntesis
The synthesis method for N-(4-bromo-2-methylphenyl)-2,6-dichloro-N-methylpyridine-3-carboxamide involves a multi-step process that begins with the reaction of 4-bromo-2-methylphenylamine and 2,6-dichloropyridine-3-carboxylic acid in the presence of a coupling reagent. This reaction forms an intermediate, which is then treated with methyl chloroformate to yield the final product, this compound. The purity of the compound can be achieved through recrystallization.
Aplicaciones Científicas De Investigación
N-(4-bromo-2-methylphenyl)-2,6-dichloro-N-methylpyridine-3-carboxamide has been shown to have anti-tumor effects in various cancer cell lines, including colon, breast, and lung cancer. It has also been shown to inhibit the growth of cancer stem cells, which are responsible for tumor initiation and progression. This compound has been used in preclinical studies to investigate its potential as a therapeutic agent for cancer treatment.
Propiedades
IUPAC Name |
N-(4-bromo-2-methylphenyl)-2,6-dichloro-N-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrCl2N2O/c1-8-7-9(15)3-5-11(8)19(2)14(20)10-4-6-12(16)18-13(10)17/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLGWNJOHQNNLQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)N(C)C(=O)C2=C(N=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrCl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



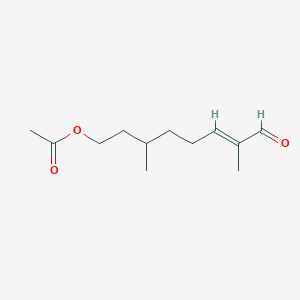
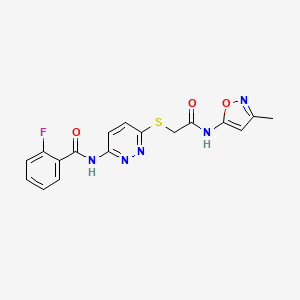

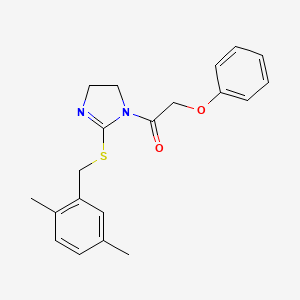
![5-benzyl-3-(2-chlorobenzyl)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2535702.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]amino]methyl]furan-2-carboxylic acid](/img/structure/B2535707.png)
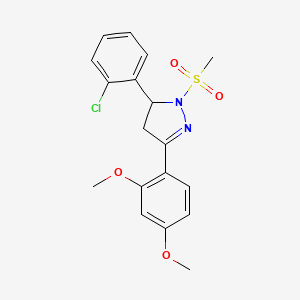
![[1-[[4-(Furan-2-yl)thiophen-2-yl]methylamino]-2-methyl-1-oxopropan-2-yl] acetate](/img/structure/B2535712.png)
![N-(3-methoxyphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2535713.png)
![5-(2-(azepan-1-yl)-2-oxoethyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2535714.png)
![3-(Benzo[d][1,3]dioxol-5-yl)-5-(((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole](/img/structure/B2535715.png)
